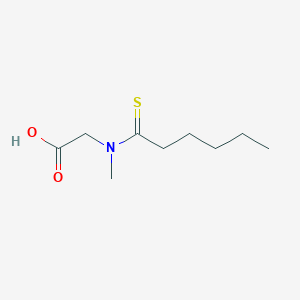

![molecular formula C13H8N4 B035426 4-イミダゾ[1,2-a]ピリミジン-2-イルベンゾニトリル CAS No. 104691-51-2](/img/structure/B35426.png)

4-イミダゾ[1,2-a]ピリミジン-2-イルベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

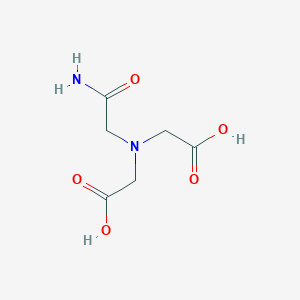

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a fused imidazo-pyrimidine ring system attached to a benzonitrile moiety, making it a versatile scaffold for various chemical and biological applications.

科学的研究の応用

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

作用機序

Target of Action

The primary targets of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile are KRAS G12C and Cyclooxygenase-2 (COX-2) . KRAS G12C is a specific mutation in the KRAS gene that plays a crucial role in cell signaling pathways, influencing cell growth and survival. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins .

Mode of Action

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile interacts with its targets through a covalent bond . It acts as a covalent inhibitor, attaching to its target and modifying it, which can lead to the inhibition of the target’s function . For COX-2, the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site .

Biochemical Pathways

The compound affects the KRAS signaling pathway and the prostaglandin synthesis pathway. By inhibiting KRAS G12C, it can disrupt cell signaling pathways that promote cell growth and survival . By inhibiting COX-2, it can reduce the production of prostaglandins, thereby reducing inflammation .

Result of Action

The compound has shown potential as an anticancer agent for KRAS G12C-mutated cells . It also demonstrated significant COX-2 inhibitory effects, even more than celecoxib, a reference drug . These results suggest that the compound could have potential therapeutic applications in treating cancers and inflammatory conditions.

生化学分析

Biochemical Properties

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has been found to interact with various enzymes and proteins. For instance, it has been utilized in the development of covalent inhibitors, specifically as a core backbone for the synthesis of novel KRAS G12C inhibitors . The nature of these interactions is largely covalent, indicating a strong and specific binding affinity between the compound and its target biomolecules .

Cellular Effects

In cellular contexts, 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has demonstrated significant effects. It has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . This suggests that the compound can influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile involves its role as a covalent inhibitor. It binds to its target biomolecules, such as the KRAS G12C protein, in a covalent manner, thereby inhibiting their function . This binding interaction can lead to changes in gene expression and potentially impact cellular metabolism .

Temporal Effects in Laboratory Settings

Its role as a covalent inhibitor suggests that it may have long-term effects on cellular function

Metabolic Pathways

Given its interactions with enzymes such as KRAS G12C, it is likely that it may influence metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as the use of PEG-400 as a solvent and butan-1-ol in subsequent steps. These methods aim to achieve high yields and purity with minimal environmental impact .

化学反応の分析

Types of Reactions: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzonitrile moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.

類似化合物との比較

- 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

- Benzo[4,5]imidazo[1,2-a]pyrimidines

- Benzo[4,5]imidazo[1,2-a]pyrazines

Comparison: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile stands out due to its unique fused ring system and the presence of the benzonitrile group, which enhances its chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher potency in various biochemical assays .

特性

IUPAC Name |

4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-8-10-2-4-11(5-3-10)12-9-17-7-1-6-15-13(17)16-12/h1-7,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHNIVDOVYJXSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384616 |

Source

|

| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104691-51-2 |

Source

|

| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)

![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)

![(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide](/img/structure/B35357.png)

![N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine](/img/structure/B35366.png)

![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)